3-Epi-6,7-dideoxyxestobergsterol A

説明

Historical Discovery and Isolation

This compound was first synthesized as part of comprehensive research efforts to understand and replicate the unique structural features of naturally occurring xestobergsterols. The compound was successfully synthesized by Kaji and colleagues in 2000, who developed a fifteen-step synthetic route starting from dehydroepiandrosterone. This synthetic achievement followed the initial discovery of the parent xestobergsterols, which were isolated from the marine sponge Xestospongia bergquistia in 1992. The synthetic approach was driven by the need to create analogues that could provide insights into the biological activity and structural requirements of the naturally occurring xestobergsterols.

The development of this synthetic analogue represented a significant milestone in marine natural product synthesis, as it demonstrated the feasibility of constructing the complex pentacyclic framework characteristic of the xestobergsterol family. The synthetic route established by Kaji et al. involved careful manipulation of steroid intermediates and strategic introduction of the distinctive structural features that define this class of compounds.

Structural Characteristics and Classification

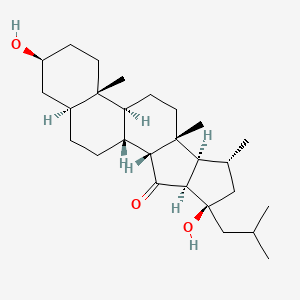

This compound possesses a molecular formula of C27H44O3 and a molecular weight of 416.6 grams per mole. The compound belongs to the broader classification of pentacyclic steroids, characterized by the presence of five interconnected carbocyclic rings. The structural designation "3-epi" indicates an inversion of stereochemistry at the carbon-3 position compared to the natural xestobergsterol A, while "6,7-dideoxy" denotes the absence of hydroxyl groups at positions 6 and 7 that are present in the parent natural product.

The compound exhibits the characteristic cis carbon/day ring junction that distinguishes xestobergsterols from conventional steroids. This unusual stereochemical arrangement creates a unique three-dimensional structure that differs significantly from typical steroid conformations. The pentacyclic framework includes the traditional steroid backbone (rings A, B, C, and D) along with an additional carbocyclic E-ring formed through an intramolecular cyclization process.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C27H44O3 |

| Molecular Weight | 416.6 g/mol |

| Ring System | Pentacyclic |

| Stereochemistry | 3-epi configuration |

| Hydroxyl Groups | Reduced compared to parent compound |

| Ring Junction | cis C/D configuration |

Position within the Xestobergsterol Family

Within the xestobergsterol family, this compound occupies a unique position as a synthetic analogue designed to probe structure-activity relationships. The natural xestobergsterol family consists of three primary members: xestobergsterol A, B, and C, all isolated from marine sponges and characterized by their pentacyclic structures and distinctive biological activities.

Xestobergsterol A, the parent compound, possesses the molecular formula C27H44O5 with a molecular weight of 448.6 grams per mole and demonstrates potent anti-inflammatory activity. Xestobergsterol B (C27H44O7, 480.6 g/mol) contains additional hydroxyl groups and exhibits similar anti-inflammatory properties, while xestobergsterol C (C27H44O6, 464.6 g/mol) shows primarily cytotoxic activity.

The synthetic analogue differs from its natural counterparts through specific structural modifications that allow researchers to understand the contribution of individual functional groups to biological activity. The removal of hydroxyl groups at positions 6 and 7, combined with the stereochemical inversion at position 3, provides insights into the structural requirements for biological activity within this family.

Table 2: Comparative Analysis of Xestobergsterol Family Members

| Compound | Molecular Formula | Molecular Weight (g/mol) | Origin | Key Activities |

|---|---|---|---|---|

| Xestobergsterol A | C27H44O5 | 448.6 | Natural | Anti-inflammatory, Cytotoxic |

| Xestobergsterol B | C27H44O7 | 480.6 | Natural | Anti-inflammatory |

| Xestobergsterol C | C27H44O6 | 464.6 | Natural | Cytotoxic |

| This compound | C27H44O3 | 416.6 | Synthetic | Research tool |

Significance in Natural Product Chemistry

The synthesis of this compound represents a significant achievement in natural product chemistry, particularly in the context of marine steroid synthesis. This compound has contributed to advancing synthetic methodologies for constructing complex pentacyclic frameworks and has provided valuable insights into the biosynthetic pathways that may be responsible for the formation of natural xestobergsterols.

The development of synthetic routes to xestobergsterol analogues has facilitated structure-activity relationship studies that would otherwise be impossible due to the limited availability of natural materials. The synthetic approach developed by Kaji et al. demonstrated the feasibility of accessing these complex structures through conventional organic synthesis, opening avenues for the preparation of additional analogues and derivatives.

Furthermore, the synthesis has contributed to our understanding of the conformational preferences and chemical reactivity of pentacyclic steroid systems. The successful construction of the E-ring through base-catalyzed epimerization and aldol condensation has provided mechanistic insights that may be relevant to the biosynthetic formation of these compounds in marine organisms.

Relationship to Marine Sterol Compounds

This compound is intrinsically linked to the broader family of marine sterol compounds, particularly those derived from sponges of the genus Xestospongia. Marine sponges represent one of the richest sources of structurally diverse steroids, with Xestospongia species producing an array of bioactive compounds including alkaloids, steroids, and other secondary metabolites.

The xestobergsterol family, to which this synthetic analogue belongs, represents a unique subset of marine steroids characterized by their pentacyclic architecture and cis ring junction. These structural features distinguish them from conventional marine sterols such as cholesterol derivatives and typical ergostane-type compounds. The presence of five carbocyclic rings makes xestobergsterols the first reported steroids to possess such structural complexity.

Marine sponges, particularly Xestospongia bergquistia, produce these compounds as secondary metabolites, likely serving defensive or regulatory functions within the organism. The synthetic analogue provides a means to study these compounds without the need for extensive collection and extraction from marine sources, supporting conservation efforts while advancing chemical research.

The relationship between this compound and other marine sterols extends to their shared biosynthetic origins and structural motifs. While the synthetic analogue lacks some of the hydroxyl groups present in natural marine sterols, it retains the core pentacyclic framework that defines this unique class of compounds. This structural relationship has implications for understanding the evolutionary and biosynthetic relationships among marine steroid natural products.

特性

分子式 |

C27H44O3 |

|---|---|

分子量 |

416.6 g/mol |

IUPAC名 |

(1R,2R,4S,5R,7R,8S,9R,12S,13S,16S,18S)-5,16-dihydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one |

InChI |

InChI=1S/C27H44O3/c1-15(2)13-27(30)14-16(3)21-23(27)24(29)22-19-7-6-17-12-18(28)8-10-25(17,4)20(19)9-11-26(21,22)5/h15-23,28,30H,6-14H2,1-5H3/t16-,17+,18+,19-,20+,21+,22+,23-,25+,26-,27-/m1/s1 |

InChIキー |

FXNQWXUEWHLNGD-GGBNNLIWSA-N |

異性体SMILES |

C[C@@H]1C[C@@]([C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@H]3C2=O)CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)(CC(C)C)O |

正規SMILES |

CC1CC(C2C1C3(CCC4C(C3C2=O)CCC5C4(CCC(C5)O)C)C)(CC(C)C)O |

同義語 |

3-E-DDX-A 3-Epi-6,7-dideoxyxestobergsterol A |

製品の起源 |

United States |

準備方法

Early-Stage Functionalization (Steps 1–6)

DHEA (3 ) was converted to 3β-(methoxymethoxy)androst-5-en-17-one (4 ) via methoxymethyl (MOM) protection of the C-3 hydroxyl group. Subsequent dehydrogenation at C-15 using lithium diisopropylamide (LDA) and chlorotrimethylsilane (TMSCl) yielded 3β-(methoxymethoxy)androsta-5,15-dien-17-one (5 ). Epoxidation of 5 with tert-butyl hydroperoxide (TBHP) and Triton B provided the 15β,16β-epoxide (6 ) in 85% yield (Table 1).

Table 1: Key Reactions and Yields in Early Stages

| Step | Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | MOM protection | Chloromethyl methyl ether, i-Pr2NEt, CH2Cl2 | 4 | 92 |

| 2 | C-15 dehydrogenation | LDA, TMSCl, THF, –78°C | 5 | 78 |

| 3 | Epoxidation | TBHP, Triton B, THF, –20°C | 6 | 85 |

Epoxide Ring Opening and Diol Formation (Steps 7–8)

Treatment of 6 with titanium tetraisopropoxide [Ti(OiPr)4] and acetic acid in dichloromethane induced regioselective epoxide ring opening, yielding 15β-hydroxy-16α-acetoxy derivative 7 (56% yield). Subsequent MOM protection of the C-15 hydroxyl group and hydrolysis of the acetate afforded 15β,16α-diol 8 , a critical intermediate for side chain elaboration.

Mechanistic Insight:

The Ti(OiPr)4-mediated opening proceeded via a chelation-controlled mechanism, favoring axial attack at C-16 to yield the 16α-acetate. The steric bulk of the steroid骨架 directed selectivity, avoiding competing pathways.

Orthoester Claisen Rearrangement (Step 9)

The allylic alcohol 8 underwent orthoester Claisen rearrangement with triethyl orthoacetate and propionic acid in xylene at 140°C, yielding γ,δ-unsaturated ester 9 quantitatively. This step established the C-20–C-23 bond with retention of configuration, critical for subsequent side chain elongation.

Stereochemical Outcome:

The rearrangement proceeded via a chair-like transition state, placing the C-17 isopropyl group equatorially to minimize A1,3-strain. The 17(20)E geometry of 8 ensured correct orbital alignment for sigmatropic shift.

Side Chain Elaboration (Steps 10–12)

9 was converted to aldehyde 10 via ozonolysis and reductive workup (NaBH4), followed by Wittig reaction with isobutyltriphenylphosphonium bromide to install the C-24 isobutyl group. Hydrogenation (H2, Pd/C) saturated the double bond, affording 11 with >95% diastereoselectivity at C-23.

Table 2: Side Chain Introduction Data

| Intermediate | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 9 → 10 | Ozonolysis, NaBH4 | CH2Cl2, –78°C → 0°C | 82 |

| 10 → 11 | Wittig reaction, H2/Pd-C | THF, rt → 40 psi H2 | 88 |

E-Ring Formation and Deprotection (Steps 13–15)

Oxidation of 11 with pyridinium chlorochromate (PCC) yielded 15,23-diketone 12 , which underwent base-induced aldol cyclization (NaOH, ethanol) to form the E-ring in 13 (75% yield). Final acidic deprotection (HCl, THF) removed MOM and MTHP groups, delivering 2 in 68% yield.

Spectroscopic Validation:

The -NMR spectrum of 2 confirmed E-ring formation, with signals at δ 213.1 (C-17 ketone) and δ 58.9 (C-14). Comparison with natural xestobergsterol A verified the 3-epi configuration (C-3 OH α vs. β in natural product).

Critical Analysis of Methodologies

Stereochemical Control

Yield Optimization

Limitations and Alternatives

-

MOM Protection : Difficulty in removing MOM groups under mild conditions complicated final deprotection. Alternative silyl ethers (TBS) were incompatible due to steric hindrance at C-15.

-

Carroll Rearrangement : Attempted Carroll rearrangement of 8 with Meldrum’s acid failed, necessitating orthoester route .

Q & A

Q. How can researchers ensure ethical compliance when studying this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。